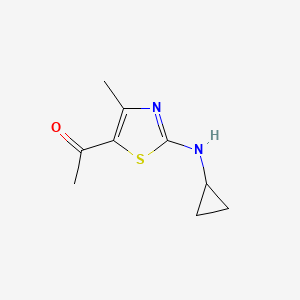

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone

Description

Properties

IUPAC Name |

1-[2-(cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-5-8(6(2)12)13-9(10-5)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAYSXJODHILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone typically involves the following steps:

Cyclopropylamine Reaction: The starting material, cyclopropylamine, is reacted with a thiazole derivative under controlled conditions to introduce the cyclopropylamino group.

Methylation: The thiazole ring is then methylated at the 4-position using a suitable methylating agent.

Ethanone Formation: Finally, the ethanone group is introduced at the 5-position of the thiazole ring through a series of reactions involving acylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Scientific Research Applications

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and the thiazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or alteration of metabolic pathways .

Comparison with Similar Compounds

Hydrophobic/Alkynyl Groups

Compounds such as 1-(2-(4-(Hept-1-yn-1-yl)phenyl)-4-methylthiazol-5-yl)ethanone (4g) (MW: ~327 g/mol) feature bulky alkynyl-phenyl groups at C2. These substituents improve metabolic stability and reduce toxicity in mammalian cells compared to simpler hydrophobic groups .

Halogen Substitutions

1-(2-Chloro-4-methylthiazol-5-yl)ethanone (MW: 189.65 g/mol) replaces the cyclopropylamino group with a chlorine atom. The electron-withdrawing chlorine increases thiazole ring electrophilicity, which may enhance reactivity but reduce metabolic stability compared to the electron-donating cyclopropylamino group .

Hydrazinyl Derivatives

Derivatives like (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone incorporate hydrazone-linked aromatic groups at C2. These compounds exhibit potent enzyme inhibition (e.g., ecto-5'-nucleotidase) due to extended π-conjugation, a feature absent in the cyclopropylamino analogue .

Physicochemical and Metabolic Properties

The cyclopropylamino group provides intermediate lipophilicity (logP ~1.5), enhancing membrane permeability while maintaining aqueous solubility. Alkynyl derivatives (logP ~3.8) may suffer from poor solubility despite improved stability .

Biological Activity

1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including synthesis methods, cytotoxicity evaluations, and molecular docking studies.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. The typical synthesis involves the reaction of cyclopropylamine with 4-methylthiazole under controlled conditions. The following table summarizes key synthesis parameters:

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Reflux in methanol | 78% | Utilized thiourea as a precursor |

| Reflux with benzoyl chloride | 68% | Followed by purification steps |

| Iodine-mediated reaction | 80% | In presence of nanochitosan as a catalyst |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated significant activity against MCF-7 breast cancer cells, with an IC50 value comparable to established chemotherapeutics like Cisplatin.

- IC50 Values :

- This compound : IC50 = 14.6 ± 0.8 µM

- Cisplatin : IC50 = 13.6 ± 0.9 µM

These findings suggest that the compound may serve as a lead in developing new anticancer agents targeting chemo-resistant tumors .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Preliminary assessments indicate that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms of action are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins such as Rab7b, which is involved in tumor progression. The docking results suggest that the compound fits well within the active site of Rab7b, indicating a potential mechanism for its anticancer activity.

Case Studies

- Cytotoxicity Against MCF-7 Cells : A study published in PMC reported that derivatives of thiazole exhibited promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Research indicated that thiazole compounds showed significant antibacterial effects against Gram-positive bacteria, suggesting their potential use as therapeutic agents for infections resistant to conventional antibiotics.

Q & A

Q. How can resistance mechanisms against thiazole-based antibiotics be studied?

- Answer : Serial passage assays under sub-MIC conditions identify resistance mutations. Whole-genome sequencing of resistant strains reveals target modifications (e.g., mutations in mecA). Efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide) assess resistance due to drug efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.